1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride
Overview
Description
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride, also known as 3-Trifluoromethylphenylpiperazine (TFMPP), is a recreational drug of the phenylpiperazine chemical class and is a substituted piperazine . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Molecular Structure Analysis
The molecular formula of TFMPP is C11H13F3N2 . The molecular weight is 230.2295 . The IUPAC name is 1-[3-(trifluoromethyl)phenyl]piperazine .Chemical Reactions Analysis
TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . Drug-drug synergism may induce seizures .Physical And Chemical Properties Analysis
TFMPP is an off-white, yellowish solid . The molecular weight is 230.2295 . The IUPAC name is 1-[3-(trifluoromethyl)phenyl]piperazine .Scientific Research Applications
Tuberculostatic Activity
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine derivatives exhibit significant applications in medical research, particularly in the treatment of tuberculosis. A study by Foks et al. (2004) synthesized and tested various derivatives for their tuberculostatic activity. These compounds showed inhibitory concentrations within 25 - 100 mg/ml, indicating their potential in treating tuberculosis.
Antimicrobial and Anticancer Properties
Compounds structurally similar to 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine have demonstrated significant antimicrobial and anticancer activities. A research by Sharma et al. (2014) synthesized novel carbazole derivatives and found that several compounds showed considerable antibacterial, antifungal, and anticancer activities, particularly against human breast cancer cell line MCF7.
Novel Antimicrobial Agents
A study by Jadhav et al. (2017) explored the synthesis of novel compounds derived from 1,2,3-triazole derivatives bearing piperazine carboxamides and oxadiazol substitutions. These compounds exhibited moderate to good activities against various bacterial and fungal strains, indicating their potential as new antimicrobial agents.
Antibacterial and Anthelmintic Activity
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which is structurally related to 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride, has been studied for its biological activities. Research by Sanjeevarayappa et al. (2015) found that this compound exhibited poor antibacterial and moderate anthelmintic activity.
Anticonvulsant Activity
Further research into similar compounds includes a study by Harish et al. (2013), who synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluated their anticonvulsant activity. Several compounds in this series demonstrated potent anticonvulsant effects, comparable to the standard drug phenytoin.
Safety And Hazards
The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol, especially the headache, nausea, and hangover .
properties
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBSJIGUWBZPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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